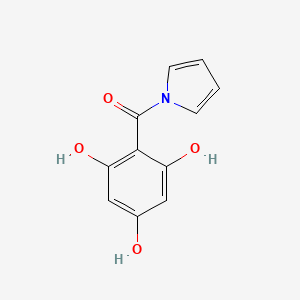
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol is an organic compound belonging to the class of salicylamides, which are carboxamide derivatives of salicylic acid. This compound is characterized by its unique structure, which includes a pyrrole ring attached to a benzene ring substituted with three hydroxyl groups. It is known for its experimental applications and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol typically involves the reaction of 1H-pyrrole-1-carboxylic acid with 1,3,5-trihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as heat shock protein HSP 90-alpha. This interaction can modulate the function of the protein, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence protein folding and stability, thereby affecting cellular processes .
Comparison with Similar Compounds
Salicylamide: Another carboxamide derivative of salicylic acid, but without the pyrrole ring.
Phloroglucinol: A benzene derivative with three hydroxyl groups but lacking the amide and pyrrole functionalities.
Uniqueness: 2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol is unique due to the presence of both the pyrrole ring and the tri-hydroxybenzene structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
pyrrol-1-yl-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H9NO4/c13-7-5-8(14)10(9(15)6-7)11(16)12-3-1-2-4-12/h1-6,13-15H |
InChI Key |
RYGSNHBTZDYVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















